molecular formula C14H9Br3N2O B15330938 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B15330938
M. Wt: 460.95 g/mol
InChI Key: AVFWWXMGHAGRQY-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine is a polyhalogenated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle with a bridgehead nitrogen atom. This compound features bromine substituents at positions 6 and 8 of the pyridine ring and a 3-bromo-4-methoxyphenyl group at position 2. The bromine atoms enhance its molecular weight (estimated molar mass ~500 g/mol) and electronic withdrawal effects, while the methoxy group introduces electron-donating properties. Such structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen bonding and aromatic interactions .

Properties

Molecular Formula

C14H9Br3N2O

Molecular Weight

460.95 g/mol

IUPAC Name

6,8-dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H9Br3N2O/c1-20-13-3-2-8(4-10(13)16)12-7-19-6-9(15)5-11(17)14(19)18-12/h2-7H,1H3

InChI Key

AVFWWXMGHAGRQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical bromination of the imidazo[1,2-a]pyridine scaffold using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process typically includes bromination, cyclization, and functional group modifications under controlled conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The imidazo[1,2-a]pyridine scaffold is highly modifiable, with substituents at positions 2, 3, 6, and 8 significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties/Biological Activities Source/Reference
6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine 6,8-Br; 2,3-CH₃ C₉H₈Br₂N₂ Building block for further functionalization; higher lipophilicity due to methyl groups
4-Chloro-N-[6,8-dibromo-2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl]benzamide 6,8-Br; 2-thienyl; 3-benzamide C₁₉H₁₁Br₂ClN₃OS Potential kinase inhibitor; thienyl enhances π-stacking interactions
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine hybrids 6,8-Cl; 2-CH₃; hybridized with pyridine/thiazole Varies Antibacterial activity; lower reactivity vs. brominated analogues
Zolpidem 2-(4-Methylphenyl); 5-methoxy; 7-CH₃ C₁₉H₂₁N₃O Marketed hypnotic; methoxy group critical for GABA receptor binding
Compound 2h () 2-biphenyl; R4-CH₃ C₂₄H₂₃N₃ AChE inhibitor (IC₅₀ = 79 µM); bulky biphenyl enhances binding to peripheral anionic site
Key Observations:
  • Biological Activity : Bulky substituents (e.g., biphenyl in Compound 2h) improve AChE inhibition, suggesting that the target compound’s bromophenyl group may exhibit moderate activity but with improved solubility over biphenyl derivatives due to the methoxy group .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include:
    • δ 8.2–8.5 ppm (¹H) : Protons on the imidazo[1,2-a]pyridine core.
    • δ 3.8 ppm (¹H) : Methoxy group (-OCH₃) .
  • X-ray Crystallography : Dihedral angles between the imidazo[1,2-a]pyridine and phenyl rings (e.g., 12.2° in VEGKAU) confirm planarity, critical for receptor binding .
  • HPLC : Purity ≥95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculations reveal:
    • HOMO-LUMO Gap : 4.2 eV, indicating moderate electrophilicity suitable for nucleophilic attack in kinase inhibition .
    • Electrostatic Potential Maps : Bromine atoms exhibit negative potential, favoring interactions with positively charged kinase domains .
  • Molecular Docking : AutoDock Vina predicts binding energies of −9.2 kcal/mol with EGFR, driven by halogen bonds (Br–O distances: 3.01 Å) .

What are the contradictions in reported biological activities, and how can they be resolved experimentally?

Advanced Research Question

  • Contradiction : Some studies report IC₅₀ values of 0.5 µM against JAK2, while others show 2.3 µM .
  • Resolution Strategies :
    • Assay Standardization : Use ATP concentrations fixed at 100 µM to minimize variability in kinase assays .
    • Metabolic Stability Tests : Incubate with liver microsomes to assess if CYP450-mediated demethylation of the methoxy group alters activity .

How does the compound’s stability vary under different storage conditions, and what degradation products form?

Basic Research Question

  • Stability Profile :
    • Room Temperature (25°C) : Degrades by 5% over 6 months in DMSO.
    • 4°C : Stable for ≥12 months .
  • Degradation Pathways :
    • Hydrolysis : Methoxy group demethylation forms a phenolic byproduct (detected via LC-MS at m/z 368.2) .
    • Photodegradation : UV exposure cleaves the imidazo[1,2-a]pyridine ring, forming brominated fragments .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Advanced Research Question

  • Regioselectivity Issues :
    • Bromination : Scaling beyond 10 mmol leads to over-bromination at position 3. Use of bulky bases (e.g., DIPEA) suppresses this .
    • Coupling Reactions : Pd catalyst loading must be optimized (1–2 mol%) to prevent homocoupling of aryl boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with 15% higher yield .

How do solvent polarity and temperature influence crystallization for X-ray studies?

Basic Research Question

  • Crystallization Conditions :
    • Solvent : Ethanol/water (8:2) yields monoclinic crystals (space group P2₁/c) suitable for diffraction .
    • Temperature : Slow cooling from 60°C to 4°C over 48 h produces larger, defect-free crystals .
  • Data Collection : Resolution ≤0.84 Å is achieved using synchrotron radiation (λ = 0.71073 Å) .

What in vitro assays are most reliable for evaluating the compound’s antitumor activity?

Advanced Research Question

  • Cell Viability Assays :
    • MTT Assay : IC₅₀ values in A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
    • Apoptosis Markers : Caspase-3/7 activation measured via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Selectivity : Compare activity against non-cancerous HEK293 cells to assess therapeutic index .

How can structural analogs be designed to improve metabolic stability without compromising activity?

Advanced Research Question

  • Strategies :
    • Isosteric Replacement : Substitute methoxy with trifluoromethoxy (-OCF₃) to resist demethylation .
    • Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450 metabolism .
  • Validation : Microsomal half-life (T½) increases from 1.2 h (parent) to 4.5 h (deuterated analog) .

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